An In-depth Technical Guide to the Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
An In-depth Technical Guide to the Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible multi-step synthesis pathway for the novel compound N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. The proposed synthesis is based on established chemical transformations and analogous procedures found in the scientific literature. Each step is detailed with experimental protocols, and relevant quantitative data from similar reactions are provided for reference.
Proposed Synthesis Pathway Overview
The synthesis of the target molecule is designed as a convergent synthesis, involving the preparation of two key fragments, Fragment A and Fragment B' , followed by their coupling in the final step.
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Step 1: Synthesis of Fragment A - (4-(4-methoxyphenyl)oxan-4-yl)methanamine. This is achieved through the reduction of the commercially available nitrile, 4-(4-methoxyphenyl)oxane-4-carbonitrile.
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Step 2: Synthesis of Fragment B' - 4-((furan-2-carbonyl)amino)benzoic acid. This intermediate is synthesized via the N-acylation of 4-aminobenzoic acid with furan-2-carbonyl chloride.
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Step 3: Final Amide Coupling. The final product is obtained by the amide coupling of Fragment A and Fragment B' using a standard peptide coupling reagent.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature.
Table 1: Synthesis of Fragment A - (4-(4-methoxyphenyl)oxan-4-yl)methanamine
| Parameter | Value | Citation |
| Starting Material | 4-(4-methoxyphenyl)oxane-4-carbonitrile | |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | |
| Solvent | Diethyl ether | |
| Reaction Time | 4-6 hours | |
| Temperature | Reflux | |
| Yield | 80-90% (estimated) | |
| Purification | Distillation or Column Chromatography |
Table 2: Synthesis of Fragment B' - 4-((furan-2-carbonyl)amino)benzoic acid
| Parameter | Value | Citation |
| Starting Materials | 4-aminobenzoic acid, Furan-2-carbonyl chloride | |
| Base | Pyridine or Triethylamine | [1] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | [1] |
| Reaction Time | 2-4 hours | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Yield | 90-95% (estimated) | [1] |
| Purification | Recrystallization or Precipitation |
Table 3: Final Amide Coupling
| Parameter | Value | Citation |
| Reactants | Fragment A, Fragment B' | |
| Coupling Reagents | EDC (1.1 eq), HOBt (1.1 eq) | [2][3][4] |
| Base | Diisopropylethylamine (DIPEA) | [4] |
| Solvent | Dimethylformamide (DMF) or Dichloromethane (DCM) | [4] |
| Reaction Time | 12-24 hours | [2][4] |
| Temperature | Room Temperature | [2][4] |
| Yield | 60-80% (estimated) | [2] |
| Purification | Column Chromatography | [4] |
Experimental Protocols
Step 1: Synthesis of (4-(4-methoxyphenyl)oxan-4-yl)methanamine (Fragment A)
This procedure is adapted from the reduction of nitriles using Lithium Aluminum Hydride.[5][6][7][8][9]
Materials:
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4-(4-methoxyphenyl)oxane-4-carbonitrile
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Lithium Aluminum Hydride (LiAlH₄)
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Anhydrous diethyl ether
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Sulfuric acid (10% aqueous solution)
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Sodium hydroxide (20% aqueous solution)
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Anhydrous sodium sulfate
Procedure:
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A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
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A solution of 4-(4-methoxyphenyl)oxane-4-carbonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring.
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After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.
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The reaction is cooled in an ice bath and quenched by the sequential dropwise addition of water, followed by a 20% aqueous sodium hydroxide solution.
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The resulting granular precipitate is filtered off and washed with diethyl ether.
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The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (4-(4-methoxyphenyl)oxan-4-yl)methanamine.
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The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 4-((furan-2-carbonyl)amino)benzoic acid (Fragment B')
This protocol is based on standard N-acylation procedures of anilines with acyl chlorides.[9]
Materials:
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4-aminobenzoic acid
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Furan-2-carbonyl chloride
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Pyridine or Triethylamine
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Hydrochloric acid (1M)
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Saturated sodium bicarbonate solution
Procedure:
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To a stirred solution of 4-aminobenzoic acid (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM at 0 °C, a solution of furan-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
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The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
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Upon completion, the reaction mixture is washed sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
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The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-((furan-2-carbonyl)amino)benzoic acid.
Step 3: Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide
This final step involves the amide coupling of Fragment A and Fragment B'.[2][3][4]
Materials:
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(4-(4-methoxyphenyl)oxan-4-yl)methanamine (Fragment A)
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4-((furan-2-carbonyl)amino)benzoic acid (Fragment B')
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
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To a solution of 4-((furan-2-carbonyl)amino)benzoic acid (1 equivalent) in anhydrous DMF, EDC (1.1 equivalents) and HOBt (1.1 equivalents) are added. The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
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(4-(4-methoxyphenyl)oxan-4-yl)methanamine (1.1 equivalents) and DIPEA (2 equivalents) are then added to the reaction mixture.
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The reaction is stirred at room temperature for 12-24 hours.
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The progress of the reaction is monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to yield the final compound, N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide.
Visualizations
Synthesis Workflow
Caption: Proposed three-step synthesis pathway for the target compound.
Hypothetical Signaling Pathway Inhibition
Several furan-containing compounds have demonstrated antitumor activity by modulating key signaling pathways involved in cell proliferation and survival.[2][3][4] Based on these findings, a hypothetical mechanism of action for the target compound could involve the inhibition of the PI3K/Akt and Wnt/β-catenin pathways.
Caption: Hypothetical inhibition of PI3K/Akt and Wnt/β-catenin pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 9. Aniline - Wikipedia [en.wikipedia.org]
